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(E,E)-2,4-Dodecadien-1-ol

Cat. No.: B12508921
CAS No.: 14507-03-0
M. Wt: 182.30 g/mol
InChI Key: RZDDYVXRTNDWOD-UHFFFAOYSA-N
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Description

Historical Context of Dodecadienol Discovery in Semiochemical Research

The study of insect pheromones, chemical substances used for communication between members of the same species, gained significant momentum in the mid-20th century. While the first insect sex pheromone, bombykol, was identified in 1959 from the silkworm moth Bombyx mori, the exploration of other insect chemical signals soon followed. longdom.org The discovery of various dodecadienol isomers, including (E,E)-2,4-Dodecadien-1-ol, emerged from extensive research aimed at identifying the specific chemical components of insect pheromone blends. asianpubs.org Early investigations in the 1970s into the chemical ecology of numerous insect species, particularly moths, led to the isolation and identification of a wide array of pheromonal compounds. asianpubs.org These efforts were instrumental in establishing the foundation of modern pheromone-based pest management strategies. longdom.orgresearchgate.net

A pivotal moment in the study of a related dodecadienol was the identification of (E,E)-8,10-dodecadien-1-ol, known as codlemone, as the primary sex pheromone of the codling moth, Cydia pomonella, a major agricultural pest. biorxiv.orgfuturelearn.com This discovery, achieved through a combination of gas chromatography and electroantennogram (EAG) recordings, highlighted the potential of using synthetic pheromones for pest control. biorxiv.org While not the codling moth's primary pheromone, the study of various dodecadienol isomers, including the 2,4-dienols, has been a continuous area of research to understand the nuances of insect communication and to develop more effective and specific pest management tools. usda.gov

Academic Significance within Natural Product Chemistry and Chemical Ecology

The study of this compound and its isomers holds considerable academic significance. From a natural product chemistry perspective, the biosynthesis of such compounds presents fascinating enzymatic challenges. The creation of specific double bond geometries and their positions within the carbon chain is a testament to the precision of insect biochemical pathways. biorxiv.org The synthesis of these compounds in the laboratory is also a key area of research, providing the pure substances necessary for biological assays and field trials. researchgate.netdiva-portal.org

In the broader field of chemical ecology, this compound serves as a model for understanding how subtle variations in chemical structure can lead to vastly different behavioral responses. annualreviews.org The presence and ratio of different isomers in a pheromone blend can determine its attractiveness or repellency to a particular insect species. ontosight.ai This specificity is a cornerstone of chemical communication, preventing cross-attraction between different species and ensuring reproductive isolation.

Importance of Stereochemistry and Configurational Isomers in Biological Function

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in the biological activity of pheromones. nih.govnih.gov For a molecule like this compound, the configuration of the double bonds is critical. The (E,E) isomer will elicit a different biological response compared to its (E,Z), (Z,E), or (Z,Z) counterparts. This is because the olfactory receptors in an insect's antennae are highly specific and can distinguish between these different shapes. annualreviews.org

The biological impact of stereoisomerism is well-documented in various insect species. For instance, in some cases, a specific isomer acts as the primary attractant, while another may be inactive or even inhibitory. researchgate.net The precise ratio of different geometric isomers in a natural pheromone blend is often crucial for eliciting the full behavioral response. diva-portal.org Research has shown that altering this natural ratio can significantly reduce or eliminate the attractiveness of a synthetic lure. usda.gov This highlights the evolutionary fine-tuning of chemical signaling systems in insects.

Table 1: Examples of Dodecadienol Isomers and Their Role in Insect Communication
CompoundIsomeric ConfigurationInsect SpeciesBiological Role
8,10-Dodecadien-1-ol(E,E)Codling Moth (Cydia pomonella)Primary sex pheromone attractant. biorxiv.orgfuturelearn.com
8,10-Dodecadien-1-ol(E,Z)Codling Moth (Cydia pomonella)Synergist at low concentrations, antagonist at high concentrations. annualreviews.org
5,7-Dodecadien-1-ol(Z,E)Siberian Moth (Dendrolimus superans sibiricus)Pheromone component. researchgate.net

Overview of Research Paradigms and Methodological Approaches

The investigation of this compound and other semiochemicals employs a multidisciplinary approach, combining chemical and biological techniques.

Key Methodological Approaches:

Chemical Analysis: The initial step often involves the extraction of volatile compounds from the insect. Techniques like gas chromatography-mass spectrometry (GC-MS) are then used to separate and identify the individual components of the pheromone blend. researchgate.net

Synthesis: Once a compound is identified, organic chemists synthesize it in the laboratory. This allows for the production of pure isomers for biological testing and confirms the proposed structure. asianpubs.orgresearchgate.net

Electroantennography (EAG): This technique measures the electrical response of an insect's antenna to a specific chemical stimulus. It is a powerful tool for screening potential pheromone components and determining which compounds are detected by the insect. biorxiv.orgresearchgate.net

Behavioral Assays: These experiments, conducted in wind tunnels or in the field, assess the behavioral response of insects to synthetic pheromones. This is the ultimate test of a compound's biological activity, determining if it elicits behaviors such as upwind flight, landing, and mating attempts. oup.comresearchgate.net

Field Trapping: Synthetic pheromone lures are used in traps to monitor insect populations in agricultural or forest settings. The effectiveness of different isomers and blends can be compared by the number of insects caught in the traps. usda.govdiva-portal.org

Table 2: Common Research Techniques in Semiochemical Research
TechniquePurpose
Gas Chromatography-Mass Spectrometry (GC-MS)Separation and identification of volatile compounds. researchgate.net
Organic SynthesisProduction of pure chemical standards for testing. asianpubs.orgresearchgate.net
Electroantennography (EAG)Screening for antennal detection of chemical cues. biorxiv.orgresearchgate.net
Behavioral Assays (e.g., Wind Tunnel)Observation of behavioral responses to specific chemicals. oup.com
Field Trapping StudiesEvaluation of lure effectiveness in a natural environment. usda.govdiva-portal.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O B12508921 (E,E)-2,4-Dodecadien-1-ol CAS No. 14507-03-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14507-03-0

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

dodeca-2,4-dien-1-ol

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h8-11,13H,2-7,12H2,1H3

InChI Key

RZDDYVXRTNDWOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CC=CCO

Origin of Product

United States

Natural Occurrence and Isolation Methodologies in Biological Systems

Identification and Characterization from Insect Species

(E,E)-2,4-Dodecadien-1-ol has been identified as a crucial semiochemical, a chemical substance that carries a message, in various insect species. These compounds are integral to behaviors such as mating, aggregation, and defense.

Within the order Lepidoptera, which includes moths and butterflies, this compound often functions as a sex pheromone. Pheromones are chemical signals that trigger a natural response in another member of the same species. For instance, a related compound, (E,E)-8,10-Dodecadien-1-ol, is a well-documented sex pheromone of the codling moth (Cydia pomonella), a significant pest of apple and pear orchards. The female moth releases the pheromone to attract males for mating. The structural similarity suggests a comparable role for this compound in other Lepidopteran species. These pheromones are used in pest management strategies to disrupt mating by confusing males, a technique that helps in controlling pest populations without the use of conventional insecticides. bioprotectionportal.comepa.gov

Table 1: Examples of Dodecadien-1-ol Derivatives as Lepidopteran Pheromones

Compound Insect Species Function
(E,E)-8,10-Dodecadien-1-ol Codling Moth (Cydia pomonella) Sex Pheromone
(Z)-8-Dodecen-1-yl acetate (B1210297) Oriental Fruit Moth (Grapholita molesta) Mating Disruption
(E)-5-Decen-1-ol Peach Twig Borer (Anarsia lineatella) Mating Disruption

The isolation of this compound from insects is a meticulous process due to the minute quantities produced by individual organisms. A primary method is solvent-assisted extraction (SAE) , where specific glands or the entire insect are immersed in an organic solvent to extract the semiochemicals. nih.gov Repeated extraction cycles can enhance the yield. nih.gov

Another common technique is headspace collection , which traps the volatile compounds released by living insects over time. nih.gov The collected volatiles are then adsorbed onto a sorbent material and later desorbed for analysis, often using gas chromatography-mass spectrometry (GC-MS) for identification. nih.gov

Presence and Elucidation in Plant Volatile Profiles

Plants also produce a diverse array of volatile organic compounds (VOCs), including this compound, which are involved in interactions with insects and other organisms. nih.gov These plant-derived semiochemicals, known as allelochemicals, can act as attractants for pollinators or as defense signals.

Similar to insect analysis, solvent-assisted extraction and distillation are foundational methods for extracting semiochemicals from plant tissues like leaves and flowers. nih.gov For capturing the volatile profile of living plants, headspace trapping is the preferred non-destructive method. This involves enclosing a part of the plant in a container and passing a purified airstream over it to collect the emitted VOCs onto a trapping filter. The trapped compounds are then eluted with a solvent or thermally desorbed for GC-MS analysis.

Advances in Low-Concentration Sample Processing and Enrichment

The analysis of semiochemicals like this compound is often challenging due to their presence at very low concentrations in environmental samples. nih.gov To overcome this, various preconcentration and enrichment techniques have been developed.

Solid-Phase Microextraction (SPME) is a widely used technique that combines sampling, extraction, and concentration into a single step. nih.gov A fused-silica fiber coated with a stationary phase is exposed to the sample (either headspace or liquid), where it adsorbs the analytes. The fiber is then directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis. This method is highly sensitive and requires minimal to no solvent.

For more complex matrices, dynamic headspace analysis can be employed. This technique involves purging a sample with an inert gas to sweep the volatile compounds onto a sorbent trap, effectively concentrating them before injection into the GC-MS system. intertek.com Modern analytical instruments, such as those with tandem mass spectrometry (MS/MS) capabilities, offer enhanced sensitivity and selectivity for targeting specific compounds in complex mixtures. intertek.com

Table 2: Comparison of Modern Sample Processing Techniques

Technique Principle Advantages Common Application
Solid-Phase Microextraction (SPME) Adsorption of analytes onto a coated fiber. Solvent-free, simple, sensitive. Analysis of VOCs in air and water. nih.gov
Dynamic Headspace Volatiles are purged from the sample and trapped on a sorbent. High concentration factor, suitable for trace analysis. Food and fragrance analysis. intertek.com
Tandem Mass Spectrometry (MS/MS) Multiple stages of mass analysis for increased selectivity. High specificity and sensitivity, reduces matrix interference. Analysis of complex biological samples. intertek.com

Biosynthetic Pathways and Enzymological Studies

Proposed Biosynthetic Routes and Precursor Utilization in Producing Organisms

The biosynthesis of (E,E)-2,4-dodecadien-1-ol originates from fatty acid metabolism. The primary precursors are typically saturated fatty acids, which undergo a series of desaturation and chain-shortening or elongation steps to yield the correct chain length and double bond configuration.

The carbon skeleton of this compound is derived from C16 or C18 saturated fatty acids, such as palmitic acid (C16:0) or stearic acid (C18:0). These common fatty acids are either synthesized de novo or obtained from the diet. The initial steps in the pathway involve the action of desaturase enzymes that introduce double bonds into the fatty acid chain.

Chain elongation, a critical process in generating fatty acids of varying lengths, is carried out by a family of enzymes known as elongases. gsartor.org These enzymes work in a concerted manner with desaturases to produce a diverse array of unsaturated fatty acids. nih.gov While the majority of fatty acid metabolism research has focused on even-chain fatty acids, the principles of elongation and desaturation are fundamental to the synthesis of a wide range of lipid molecules. nih.govresearchgate.net

Characterization of Key Enzymatic Steps

The formation of the characteristic (E,E)-2,4-conjugated double bond system and the terminal alcohol group of this compound is accomplished through the specific actions of desaturases and reductases.

Fatty acid desaturases are crucial enzymes that catalyze the insertion of double bonds into acyl chains. nih.gov These enzymes are classified based on the position at which they introduce the double bond. The biosynthesis of conjugated dienes like this compound often involves a divergent class of Δ12-oleic-acid desaturase (FAD2)-related enzymes. These enzymes can modify existing double bonds to create conjugated systems. For instance, certain FAD2-related enzymes can act on a Δ9-double bond to produce conjugated trans-Δ8, trans-Δ10-double bonds. researchgate.net While the specific desaturases for this compound are still under investigation in many organisms, it is proposed that a combination of desaturation steps, potentially involving Δ11 and Δ12 desaturases, followed by isomerization, leads to the formation of the 2,4-diene system.

The stereospecificity of the double bonds is a critical aspect of the biosynthesis. Desaturases typically introduce cis double bonds, and subsequent enzymatic isomerization is often required to achieve the trans,trans configuration seen in this compound.

The final step in the biosynthesis of this compound is the reduction of the corresponding fatty acyl-CoA or fatty aldehyde to a primary alcohol. This conversion is catalyzed by fatty acyl-CoA reductases (FARs). nih.gov These enzymes are membrane-bound and typically utilize NADPH as a cofactor. nih.gov

Alcohol-forming FARs possess two distinct reductase functions: one for the reduction of fatty acyl-CoAs to aldehydes and a subsequent one for the reduction of aldehydes to alcohols. nih.gov The interconversion of fatty alcohols and fatty acids proceeds through a fatty aldehyde intermediate. nih.gov The specific FARs involved in pheromone biosynthesis exhibit substrate specificity for the C12 dienoic acyl precursor, ensuring the production of the correct final product.

Molecular and Genetic Regulation of Biosynthetic Enzymes

The production of this compound is tightly regulated at the molecular and genetic level. The expression of the genes encoding the key biosynthetic enzymes, such as desaturases and reductases, is often tissue-specific and temporally controlled. For instance, in insects, the synthesis of pheromone components is typically restricted to specialized pheromone glands and occurs at specific times in the adult life stage.

Transcription factors and hormonal signals are thought to play a significant role in coordinating the expression of the necessary enzymes. The quality and type of dietary fats can also modulate the expression of genes related to fatty acid metabolism, including those regulated by peroxisome proliferator-activated receptors (PPARs). mdpi.com

Heterologous Expression Systems for Biosynthesis Pathway Elucidation

To overcome the challenges of studying these biosynthetic pathways in their native organisms, researchers have utilized heterologous expression systems. Expressing candidate genes for desaturases and reductases in organisms like the yeast Saccharomyces cerevisiae or Escherichia coli allows for the functional characterization of these enzymes. nih.govsciopen.com

By providing specific fatty acid substrates to the engineered microorganisms, scientists can determine the precise function of an enzyme and its role in the biosynthetic pathway. For example, expressing a putative desaturase in yeast and analyzing the resulting fatty acid profile can confirm its desaturation activity and positional specificity. This approach has been instrumental in identifying and characterizing the enzymes involved in the biosynthesis of various insect pheromones and other complex lipids.

Ecological Roles and Behavioral Functions As a Semiochemical

Function as a Pheromone Component in Intraspecific Chemical Communication

Pheromones are chemical signals that mediate interactions between individuals of the same species. The role of (E,E)-2,4-Dodecadien-1-ol as a pheromone component has been explored in at least one major lepidopteran pest, though its activity appears to be minimal.

Field studies have been conducted to assess the attractiveness of various compounds to the codling moth, Cydia pomonella, a significant pest of pome fruits and walnuts. In these bioassays, traps baited with 2,4-dodecadien-1-ol (B107986) were deployed to measure their effectiveness in capturing adult moths. The results indicated a very low level of attraction for male moths and no attraction for females. In walnut orchards, the compound elicited a marginal capture rate, while in apple orchards, no moths were captured. usda.gov This suggests that this compound is not a primary sex attractant for this species and likely does not play a significant role in mate attraction. usda.gov

Information regarding the function of this compound in the reproductive isolation of any species is not available in the reviewed scientific literature.

Table 1. Field Bioassay of 2,4-Dodecadien-1-ol Attractiveness to Codling Moth (Cydia pomonella)

Capture rates of male and female codling moths in traps baited with 2,4-dodecadien-1-ol in different orchard environments.

Orchard TypeSexMean Moths / Trap / Night (± SEM)Reference
WalnutMales0.06 ± 0.03 usda.gov
Females0 usda.gov
AppleMales0 usda.gov
Females0 usda.gov

Based on the available scientific literature, there is currently no information on the role of this compound as an aggregation or dispersal pheromone for any insect species.

Kairomonal and Allomonal Activities in Intertrophic Interactions

Semiochemicals can also mediate interactions between different species. Kairomones benefit the receiver (e.g., a predator locating prey), while allomones benefit the emitter (e.g., a plant repelling a herbivore).

The field trapping data for Cydia pomonella does not definitively distinguish between a pheromonal (mate-seeking) or kairomonal (host-seeking) response. usda.gov However, the extremely low capture rates suggest that this compound is not a significant kairomone for this species in locating its host plants. usda.gov No other studies detailing its involvement in host-plant recognition or host-seeking behaviors for other organisms were identified in the literature.

There is no available scientific information detailing the impact of this compound on predator-prey or parasitoid-host interactions.

Neuroethological Studies of Semiochemical-Induced Behaviors

Neuroethological studies, such as electroantennography (EAG), are crucial for understanding how an insect's nervous system perceives and processes chemical signals. A review of the available literature did not yield any neuroethological studies, including EAG or single-sensillum recordings, that have specifically investigated the reception of this compound by insect antennae or the subsequent neural pathways and behavioral responses.

Interspecies Specificity and Comparative Semiochemical Ecology

The role of a semiochemical in mediating interactions between different species is highly dependent on its chemical structure and the specific olfactory receptors of the receiving organism. The specificity of this compound as a semiochemical is not extensively documented across a wide range of insect species. However, available research and comparative analysis with structurally similar compounds provide insights into its potential interspecies activity and ecological context.

Semiochemicals can be classified based on whether the interaction is intraspecific (pheromones) or interspecific (allelochemicals). Allelochemicals are further divided into kairomones, which benefit the receiver; allomones, which benefit the emitter; and synomones, which benefit both researchgate.netresearchgate.net. The function of a single compound can vary depending on the species involved in the interaction frontiersin.org. For instance, a plant volatile that attracts a herbivore (kairomone) may also attract that herbivore's predator (also a kairomone for the predator), creating complex tritrophic interactions usda.govup.ac.za.

Limited field research has directly tested the behavioral effects of this compound on insects. In structure-activity tests conducted on the codling moth, Cydia pomonella, a major pest of pome fruits, 2,4-dodecadien-1-ol (in an unspecified isomeric mixture) was shown to elicit no significant capture response from either male or female moths researchgate.net. This lack of activity stands in stark contrast to the potent attraction of C. pomonella to its primary sex pheromone, (E,E)-8,10-dodecadien-1-ol, and a key host-plant kairomone, ethyl (2E,4Z)-2,4-decadienoate researchgate.netnih.govbioticapublications.comunipd.it. This highlights the high degree of specificity in the olfactory system of this insect, where a shift in the position of the double bonds (from 2,4 to 8,10) or a change in the functional group and carbon chain length results in a near-total loss of behavioral activity.

To understand the comparative semiochemical ecology of this compound, it is useful to examine the interspecies effects of related compounds. The "pear ester," ethyl (2E,4Z)-2,4-decadienoate, demonstrates a degree of interspecies activity within the Tortricidae family. While it is a powerful attractant for Cydia pomonella, it also elicits electroantennographic (EAG) and behavioral responses in other tortricid species, including the chestnut-feeding moths Cydia fagiglandana and Cydia splendana bioticapublications.compsu.edu. This suggests that the olfactory receptors for this particular structural motif are conserved to some extent among related species, although the behavioral outcome can differ.

Conversely, the high species-specificity of many lepidopteran pheromones, such as the codling moth's (E,E)-8,10-dodecadien-1-ol, is a cornerstone of its use in pest management for monitoring and mating disruption unipd.itslu.se. This specificity ensures that only the target pest is affected, minimizing impact on non-target organisms. The minimal response of C. pomonella to the 2,4-isomer underscores how subtle changes in molecular structure are critical for maintaining reproductive isolation and mediating distinct ecological interactions.

The aldehyde counterpart, (E,E)-2,4-dodecadienal, is described as having fatty, orange, and grapefruit peel odor notes, suggesting it may function as a plant volatile parchem.comthegoodscentscompany.com. Plant volatiles are classic examples of kairomones, signaling food sources or oviposition sites to herbivorous insects usda.gov. While the ecological role of (E,E)-2,4-dodecadienal in insect attraction is not well-defined, its presence in plant odor profiles could imply a function in mediating plant-insect interactions for species that utilize citrus or other fruits.

The following table summarizes the known behavioral or physiological responses of select insect species to this compound and structurally related semiochemicals, illustrating the principles of interspecies specificity.

Interactive Data Table: Comparative Insect Response to this compound and Related Compounds

CompoundSpeciesFamilyOrderObserved EffectSemiochemical Class
This compound Cydia pomonella (Codling Moth)TortricidaeLepidopteraNo significant attraction researchgate.netN/A
(E,E)-8,10-Dodecadien-1-olCydia pomonella (Codling Moth)TortricidaeLepidopteraStrong attraction (major sex pheromone) nih.govunipd.itPheromone
Ethyl (2E,4Z)-2,4-decadienoateCydia pomonella (Codling Moth)TortricidaeLepidopteraStrong attraction of both sexes bioticapublications.compsu.eduKairomone
Ethyl (2E,4Z)-2,4-decadienoateCydia fagiglandana (Chestnut Tortricid)TortricidaeLepidopteraEAG and behavioral response bioticapublications.compsu.eduKairomone
Ethyl (2E,4Z)-2,4-decadienoateCydia splendana (Chestnut Tortricid)TortricidaeLepidopteraAttraction of both sexes bioticapublications.compsu.eduKairomone
(E,E)-2,4-DodecadienalUnknown--Associated with citrus/orange aroma parchem.comthegoodscentscompany.comPotential Kairomone

Chemical Synthesis Strategies and Stereocontrol

Stereoselective Synthetic Methodologies for (E,E)-2,4-Dodecadien-1-ol

The creation of the conjugated diene system with specific (E,E) stereochemistry is the most critical challenge in synthesizing this molecule. Methodologies that offer high stereocontrol are therefore essential.

The Wittig reaction is a powerful and widely used method for alkene synthesis from carbonyl compounds. masterorganicchemistry.com To achieve the desired (E,E) stereochemistry for 2,4-dodecadien-1-ol (B107986), stabilized phosphorus ylides are typically employed, as they predominantly yield (E)-alkenes. organic-chemistry.orglibretexts.org

A common strategy involves the reaction of an appropriate aldehyde with a stabilized phosphorane. For instance, a plausible route could involve the reaction of octanal with a C4 stabilized ylide, such as (triphenylphosphoranylidene)crotonaldehyde. The resulting (E,E)-2,4-dodecadienal can then be selectively reduced to the target alcohol. The mechanism of the Wittig reaction under lithium-salt-free conditions is understood to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. pitt.eduwikipedia.org The stereochemical outcome is determined during the formation of this intermediate. pitt.edu

Key aspects of designing a Wittig approach include:

Ylide Stability: Stabilized ylides (containing an electron-withdrawing group like an ester or carbonyl) are crucial for favoring the formation of the thermodynamically more stable (E)-alkene. organic-chemistry.org

Reaction Conditions: The reaction is typically run under salt-free conditions to maximize (E)-selectivity. The choice of base and solvent can also influence the stereochemical outcome.

Multi-step Approach: The synthesis may be performed sequentially, forming one double bond at a time to ensure geometric purity.

Table 1: Comparison of Wittig Reagent Types and Stereochemical Outcome

Ylide Type Substituent (R) on Ylide Reactivity Typical Product Geometry
Non-stabilized Alkyl, H High (Z)-alkene organic-chemistry.orglibretexts.org
Semi-stabilized Aryl, Vinyl Moderate Mixture of (E/Z)-alkenes
Stabilized C=O, COOR, CN Low (E)-alkene organic-chemistry.orglibretexts.org

Beyond the Wittig reaction, other olefination methods are effective for constructing conjugated dienes. Olefin metathesis, a Nobel prize-winning reaction, has emerged as a powerful tool. Specifically, cross-metathesis using well-defined ruthenium or molybdenum catalysts can couple two smaller olefins to form the desired diene system. nih.gov For example, the cross-metathesis of 1-decene with a suitable C4-diene precursor could potentially be used. The stereoselectivity of metathesis reactions is highly dependent on the catalyst structure and reaction conditions.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate carbanions, is another excellent method for producing (E)-alkenes with high selectivity. HWE reactions often provide better yields and easier purification, as the phosphate byproduct is water-soluble, unlike the triphenylphosphine oxide from the Wittig reaction.

Reductive Synthesis Pathways from Aldehyde Precursors

Many synthetic routes to this compound converge on an aldehyde intermediate, (E,E)-2,4-dodecadienal. The final step is the selective reduction of the aldehyde functional group to a primary alcohol without affecting the two double bonds of the conjugated system.

This transformation requires mild and selective reducing agents. The direct reduction of an α,β-unsaturated aldehyde can lead to the reduction of the carbon-carbon double bonds in addition to the carbonyl group. Therefore, chemoselective reagents are necessary.

Common reagents for this 1,2-reduction include:

Sodium borohydride (NaBH₄) , often in the presence of a cerium(III) chloride (CeCl₃), a combination known as the Luche reduction. This method is highly effective at selectively reducing the carbonyl group while leaving the conjugated diene system intact.

Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) is another standard reagent for the clean reduction of α,β-unsaturated aldehydes to allylic alcohols. beilstein-journals.org

Table 2: Comparison of Reducing Agents for (E,E)-2,4-Dodecadienal

Reagent Typical Conditions Selectivity Advantages
DIBAL-H Toluene, -78 °C High for 1,2-reduction Effective at low temperatures, high selectivity beilstein-journals.org
NaBH₄ / CeCl₃ (Luche Reduction) Methanol or Ethanol, 0 °C to RT Excellent for 1,2-reduction Mild conditions, high chemoselectivity
LiAlH₄ Diethyl ether or THF, 0 °C Low Highly reactive, often reduces C=C bonds

Asymmetric Synthesis and Chiral Pool Strategies for Enantiomeric Purity

Asymmetric synthesis refers to a reaction that converts an achiral starting material into a chiral product where one enantiomer is formed in preference to the other. ddugu.ac.inuwindsor.ca Chiral pool synthesis is a specific strategy that uses enantiomerically pure starting materials derived from nature, such as amino acids or sugars, to synthesize a target molecule while preserving the original chirality. ddugu.ac.inankara.edu.tryoutube.com

The molecule this compound is achiral; it does not possess any stereocenters and therefore exists as a single structure, not as a pair of enantiomers. Consequently, strategies of asymmetric synthesis and chiral pool synthesis, which are designed to control the formation of specific enantiomers and achieve enantiomeric purity, are not applicable to the synthesis of this compound itself. uvic.ca These methods would be relevant only if synthesizing a chiral derivative or analog of this compound.

Yield Optimization and Scalability Considerations for Research Applications

Optimizing the yield and ensuring the scalability of a synthesis are critical for producing sufficient quantities of this compound for research purposes. Several factors must be considered for the synthetic pathways described.

For metathesis-based routes , the cost of the ruthenium or molybdenum catalyst can be a factor. However, catalyst loadings are typically low (0.1-5 mol%). Optimization focuses on minimizing catalyst loading while achieving full conversion, preventing catalyst decomposition, and ensuring the removal of residual metal from the final product.

In the reduction step , yield optimization involves ensuring high chemoselectivity to prevent the formation of byproducts from the over-reduction or reduction of the diene system. Precise control of temperature, especially when using reactive hydrides like DIBAL-H, is crucial for achieving high yields. beilstein-journals.org

Table 3: Scalability Considerations for Synthetic Routes

Synthetic Method Key Optimization Parameters Scalability Challenges
Wittig Reaction Solvent purity, temperature control, choice of base Stoichiometric triphenylphosphine oxide byproduct removal google.com
HWE Reaction Base selection, temperature Removal of phosphate salts (generally easier than Wittig)
Olefin Metathesis Catalyst loading, reaction time, substrate purity Catalyst cost, removal of trace metals from product
Aldehyde Reduction Temperature control, stoichiometry of reductant Exothermic reactions, handling of pyrophoric reagents (e.g., DIBAL-H)

Advanced Analytical Characterization in Chemical Ecology Research

Chromatographic Separation Techniques for Isomers and Complex Mixtures

Chromatography is the cornerstone for isolating and analyzing volatile compounds from intricate biological matrices. The separation of (E,E)-2,4-Dodecadien-1-ol, particularly from its other geometric isomers and structurally related compounds, requires high-resolution techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the analysis of volatile compounds like this compound. In this technique, the compound is volatilized and separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. As the separated compound elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable manner.

The resulting mass spectrum serves as a molecular fingerprint. For this compound, the molecular ion peak [M]+ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (182.3 g/mol ). However, alcohol pheromones often exhibit a weak or absent molecular ion peak. More prominent are the fragmentation patterns, such as the loss of a water molecule ([M-18]+). The conjugated diene system influences fragmentation, often leading to characteristic ions. For instance, in similar conjugated dienols, a base peak at m/z 79 has been observed. biorxiv.org By comparing the retention time and the mass spectrum of a sample to a synthesized authentic standard, unambiguous identification can be achieved.

For quantification, GC-MS can be operated in selected ion monitoring (SIM) mode, where the detector is set to monitor only for specific ions characteristic of the target molecule. This enhances sensitivity and allows for the accurate measurement of the compound's concentration, even at the picogram levels typical in insect pheromone glands.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS Analysis

m/z (Mass/Charge Ratio) Predicted Fragment Identity Significance
182[C₁₂H₂₂O]⁺Molecular Ion (M⁺); may be weak or absent.
164[M - H₂O]⁺Loss of water from the alcohol functional group.
79[C₆H₇]⁺A common fragment for conjugated diene systems. biorxiv.org
67[C₅H₇]⁺Universal fragment for many dienes. biorxiv.org

When analyzing complex natural extracts, such as those from pheromone glands, one-dimensional GC-MS may not provide sufficient resolution to separate all constituents. uliege.be Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power. researchgate.netdtic.mil This technique uses two columns with different stationary phases (e.g., a non-polar column followed by a polar column) connected by a modulator. copernicus.org

The modulator traps small, sequential portions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for a fast, secondary separation. researchgate.net The result is a two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of compounds that co-elute in a single-column setup. researchgate.netcopernicus.org This is particularly valuable for separating the (E,E) isomer of 2,4-Dodecadien-1-ol (B107986) from its (E,Z), (Z,E), and (Z,Z) isomers, as well as from other structurally similar compounds within a complex biological matrix. nih.govresearchgate.net GCxGC, especially when coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), is a powerful tool for analyzing complex volatile mixtures like insect pheromones on a sub-nanogram level. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification of this compound from synthetic reaction mixtures or for the isolation of the compound from biological extracts for further analysis. gre.ac.uk Unlike GC, HPLC is non-destructive and is ideal for separating thermally sensitive compounds or for preparative-scale work.

Reverse-phase HPLC (RP-HPLC) is commonly employed, where a non-polar stationary phase is used with a polar mobile phase (e.g., a mixture of acetonitrile and water). Separation is based on the differential partitioning of the analytes between the two phases. Due to its long alkyl chain, this compound is relatively non-polar and will be well-retained on a C18 column, allowing for its separation from more polar impurities or other pheromone components. HPLC is particularly effective for separating geometric isomers of pheromones that may be difficult to resolve by other means. biorxiv.orggre.ac.uk

Table 2: Example HPLC Method for the Analysis of this compound

Parameter Condition
Column C18 Reverse-Phase (e.g., 5 µm particle size, 4.6 x 250 mm)
Mobile Phase Isocratic or Gradient elution with Acetonitrile/Water
Flow Rate 1.0 mL/min
Detection UV Detector at ~230 nm (due to the conjugated diene system)
Temperature Ambient or controlled (e.g., 25 °C)

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

While chromatography separates compounds, spectroscopy provides detailed information about their molecular structure. For a compound like this compound, spectroscopic methods are indispensable for confirming the carbon skeleton, the location of double bonds and functional groups, and the specific stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. uobasrah.edu.iq Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound.

¹H NMR provides information about the number and types of hydrogen atoms. The spectrum would show characteristic signals for the protons on the double bonds (vinylic protons), the protons on the carbon bearing the hydroxyl group, the protons adjacent to the double bonds (allylic protons), the aliphatic chain protons, and the terminal methyl group protons. oregonstate.edulibretexts.org The coupling constants (J-values) between the vinylic protons are critical for confirming the E (trans) configuration of the double bonds.

¹³C NMR provides information about the carbon skeleton. A unique signal would appear for each chemically distinct carbon atom. The chemical shifts of the carbons involved in the double bonds and the carbon attached to the oxygen atom are particularly diagnostic. pdx.edu

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm) Notes
C1 (-CH₂OH)~4.1~63Deshielded by the adjacent oxygen atom. chemistrysteps.com
C2 (=CH-)~5.7~132Vinylic proton, deshielded by conjugation. libretexts.org
C3 (=CH-)~6.1~130Vinylic proton, deshielded by conjugation.
C4 (=CH-)~6.0~135Vinylic proton, deshielded by conjugation.
C5 (-CH=)~5.8~128Vinylic proton, deshielded by conjugation.
C6 (-CH₂-)~2.1~32Allylic protons, deshielded by the π system.
C7-C11 (-CH₂-)~1.3-1.4~22-31Standard aliphatic chain signals.
C12 (-CH₃)~0.9~14Terminal methyl group.

Note: Values are predicted based on standard chemical shift ranges for similar functional groups and may vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. pearson.com The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. A strong, broad band in the region of 3200-3500 cm⁻¹ indicates the O-H stretching of the alcohol group, while a strong C-O stretching band would appear around 1050-1260 cm⁻¹. vscht.czorgchemboulder.com The C=C stretching of the conjugated diene system would be observed in the 1600-1680 cm⁻¹ region, and the =C-H stretching of the vinylic hydrogens would appear just above 3000 cm⁻¹. libretexts.orglibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated π systems. Molecules with conjugated double bonds absorb UV or visible light to promote an electron from a π bonding orbital to a π* antibonding orbital. scribd.com The wavelength of maximum absorbance (λmax) is characteristic of the extent of conjugation. For a conjugated diene system like that in this compound, a strong absorption is expected. The λmax for 1,3-butadiene is 217 nm; extending the conjugated system or adding alkyl substituents shifts this value to longer wavelengths (a bathochromic shift). libretexts.orglibretexts.org For the closely related compound (E,E)-8,10-Dodecadien-1-ol, the λmax is reported at 229 nm in hexane. chemwhat.com A similar value would be expected for this compound.

Table 4: Key Spectroscopic Data for this compound

Spectroscopic Technique Feature Expected Absorption Range
Infrared (IR) O-H stretch (alcohol)3200 - 3500 cm⁻¹ (broad, strong) pressbooks.pub
=C-H stretch (alkene)3020 - 3100 cm⁻¹ (medium) libretexts.org
C-H stretch (alkane)2850 - 2960 cm⁻¹ (strong) pressbooks.pub
C=C stretch (conjugated diene)1600 - 1680 cm⁻¹ (variable) libretexts.org
C-O stretch (alcohol)1050 - 1260 cm⁻¹ (strong) orgchemboulder.com
UV-Visible (UV-Vis) π → π* transitionλmax ≈ 229 - 230 nm chemwhat.comquimicaorganica.org

In-Depth Analysis of this compound Remains Elusive in Publicly Accessible Research

Despite a comprehensive search of available scientific literature, detailed quantitative data for the chemical compound this compound in trace amounts from biological samples remains largely uncharacterized in publicly accessible research. While extensive studies are available on the quantitative analysis of other isomers of dodecadien-1-ol, which are well-known components of insect pheromones, specific research findings and data tables for the (E,E)-2,4 isomer are not presently available.

Advanced analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), are the established methods for the detection and quantification of insect semiochemicals, including various dodecadienol isomers. These methods are capable of identifying and measuring trace amounts of these compounds from complex biological matrices such as pheromone glands and cuticular extracts. The general methodology for such analyses involves solvent extraction of the biological sample, followed by derivatization in some cases, and subsequent analysis by GC-MS. This allows for the separation of different components in the extract and their individual quantification.

For instance, research on other dodecadienol isomers, such as (E,E)-8,10-dodecadien-1-ol, the primary component of the codling moth sex pheromone, has established clear protocols for its quantification. These studies provide detailed information on extraction efficiency, detection limits, and the quantities of the pheromone present in individual insect glands. However, similar detailed quantitative analyses for this compound are not documented in the reviewed literature.

While (E,E)-2,4-dodecadienal, the corresponding aldehyde, has been identified as a component in the defensive secretions of some insects, and (E,E)-2,4-dodecadienoic acid has been studied in other biological contexts, the alcohol form, this compound, has not been the subject of focused quantitative analysis in chemical ecology research based on the available information.

The absence of specific quantitative data for this compound in biological samples prevents the creation of detailed data tables and a thorough discussion of its research findings in the context of advanced analytical characterization in chemical ecology. Further research is required to isolate, identify, and quantify this specific isomer from biological sources to understand its potential role as a semiochemical.

Neurobiological Mechanisms of Olfactory Perception

Electrophysiological Investigations of Insect Olfaction

Electrophysiological techniques provide a direct measure of the neural activity in response to olfactory stimuli. These methods have been instrumental in characterizing the sensitivity and specificity of the insect olfactory system to (E,E)-2,4-dodecadien-1-ol.

Electroantennography (EAG) is a technique used to measure the summed electrical response of the entire antenna to a given odorant. wikipedia.orguni-goettingen.de It is a powerful tool for screening the sensitivity of an insect's olfactory system to a range of volatile compounds. wikipedia.orgnih.gov The EAG setup typically involves placing electrodes at the base and tip of an insect antenna to record the potential difference generated when an odor is puffed over the antenna. uni-goettingen.deresearchgate.net

In studies involving the codling moth, Cydia pomonella, EAG has been used to assess antennal responses to its primary sex pheromone component, (E,E)-8,10-dodecadien-1-ol (codlemone), and other behaviorally relevant compounds. researchgate.netnih.gov For instance, research has shown that both male and female C. pomonella antennae exhibit significant EAG responses to the pear ester, ethyl (E,Z)-2,4-decadienoate, a potent kairomone. researchgate.net While direct EAG data for this compound is not as extensively documented in the provided context, the methodology is well-established for profiling antennal sensitivity to similar long-chain unsaturated alcohols.

TechniqueDescriptionApplication Example
Electroantennography (EAG) Measures the overall electrical response of the insect antenna to an odor stimulus. wikipedia.orgAssessing the sensitivity of Cydia pomonella antennae to pheromone components and host plant volatiles. researchgate.net

To investigate the responses of individual olfactory sensory neurons (OSNs), the single sensillum recording (SSR) technique is employed. nih.govwikipedia.org This method involves inserting a fine tungsten or glass electrode into a single olfactory sensillum on the antenna to record the action potentials from the one to four OSNs typically housed within. nih.govnih.gov SSR provides a much higher resolution than EAG, allowing researchers to determine the specific tuning of individual neurons to different odorants. wikipedia.org

SSR studies have been crucial in identifying OSNs that respond specifically to certain pheromone components in moths. For example, in Cydia pomonella, SSR has been used to identify neurons that respond to codlemone. researchgate.netnih.gov Cross-adaptation experiments using SSR can further reveal whether different compounds are detected by the same or different types of receptor neurons. nih.gov This level of detail is essential for understanding how the olfactory system discriminates between closely related chemical structures.

TechniqueDescriptionApplication Example
Single Sensillum Recording (SSR) Records the action potentials from individual olfactory sensory neurons within a single sensillum. nih.govwikipedia.orgIdentifying specific neurons in Cydia pomonella that respond to components of the sex pheromone. researchgate.netnih.gov

Molecular Interactions with Odorant Receptors (ORs) and Co-Receptors

At the molecular level, the detection of this compound begins with its interaction with odorant receptors (ORs) located on the dendritic membranes of OSNs. nih.gov Insect ORs are a large and diverse family of proteins that form heteromeric complexes with a highly conserved co-receptor, known as Orco. frontiersin.org

The binding of an odorant molecule to an OR is the first step in olfactory signal transduction. nih.gov This interaction is thought to induce a conformational change in the OR-Orco complex, leading to the opening of an ion channel and the depolarization of the OSN. nih.gov The specificity of this binding determines the response profile of the neuron.

Functional characterization of ORs can be achieved through heterologous expression systems, where the gene for a specific OR is expressed in a non-olfactory cell type, such as Xenopus oocytes or human embryonic kidney (HEK) cells. nih.govembopress.org These cells can then be challenged with various odorants, and the resulting cellular response, often a calcium influx, can be measured to determine the receptor's ligand specificity. embopress.org For example, CpomOR3, an OR from the codling moth, has been functionally characterized and shown to respond to the pear ester kairomone. nih.gov Such studies are critical for deorphanizing the vast number of ORs identified in insect genomes and understanding their role in detecting specific semiochemicals.

Role of Odorant Binding Proteins (OBPs) and Chemosensory Proteins (CSPs) in Ligand Transport

Before an odorant molecule like this compound can reach and activate an OR, it must first traverse the aqueous sensillum lymph that bathes the dendrites of the OSNs. nih.gov This is facilitated by small, soluble proteins known as odorant binding proteins (OBPs) and chemosensory proteins (CSPs). frontiersin.orgnih.gov These proteins are secreted in high concentrations into the sensillum lymph. nih.gov

OBPs and CSPs are thought to bind to hydrophobic odorant molecules upon their entry through the pores of the sensillum and transport them to the ORs. frontiersin.orgmdpi.com This solubilization and transport are crucial for the efficient detection of airborne chemical signals. frontiersin.org Beyond transport, OBPs may also play a role in protecting odorants from degradation by enzymes within the sensillum lymph and in deactivating the signal after stimulation. frontiersin.org The binding affinities of specific OBPs and CSPs for different ligands can be determined through techniques like competitive fluorescence binding assays, providing insight into their potential roles in the perception of specific semiochemicals. nih.gov

Neural Processing and Coding of this compound Signals in the Central Nervous System

Once an olfactory signal is generated in the OSNs, it is transmitted via axons to the antennal lobe, the primary olfactory center in the insect brain. youtube.com The antennal lobe is comprised of distinct spherical structures called glomeruli, where the axons of OSNs expressing the same OR converge. nih.gov This anatomical organization creates a spatial map of olfactory information, where different odors activate distinct patterns of glomerular activity.

The processing of this information within the antennal lobe involves a complex network of local interneurons and projection neurons. Projection neurons then relay the processed olfactory information to higher brain centers, such as the mushroom bodies and the lateral horn, where the information is further integrated and can lead to a behavioral response. nih.govyoutube.com The central complex, another key brain region, is thought to be involved in translating this sensory information into navigational decisions. nih.gov The neural code for a specific odorant like this compound is therefore represented by the specific combination of glomeruli activated in the antennal lobe and the temporal pattern of neural firing that is relayed to higher brain centers.

Structure-Activity Relationships (SAR) in Olfactory Response Modulation

The perception of an odor is not an isolated event but the result of complex interactions between a volatile molecule and a suite of olfactory receptors (ORs). The specific three-dimensional structure of an odorant molecule dictates which receptors it will bind to and how strongly, thereby initiating a unique pattern of neural signals that the brain interprets as a distinct smell. The study of structure-activity relationships (SAR) in olfaction aims to understand how modifications to a molecule's chemical structure—such as altering its functional group, carbon chain length, or stereochemistry—modulate this neurobiological response and, consequently, the perceived aroma. The compound this compound and its structural analogs serve as an excellent case study for these principles.

The olfactory process begins when an odorant molecule, upon inhalation, dissolves in the mucus lining the olfactory epithelium. Here, it interacts with ORs, which are G-protein-coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. This binding event triggers a signal transduction cascade, leading to the generation of an electrical signal that travels to the olfactory bulb and then to higher cortical areas for processing, resulting in odor perception.

The specificity of this initial binding event is paramount. Even subtle changes in a molecule's structure can lead to significant differences in the perceived scent, as these changes alter the molecule's fit within the binding pocket of various ORs.

Influence of Functional Group on Odor Profile

One of the most critical determinants of a molecule's odor is its functional group. This is clearly illustrated by comparing this compound with its corresponding aldehyde, (E,E)-2,4-dodecadienal. Although both molecules share the same 12-carbon backbone and the same (E,E) configuration of their conjugated double bonds, the simple substitution of a primary alcohol (-OH) for an aldehyde (-CHO) group results in a dramatic shift in the perceived aroma.

Table 1: Comparison of Odor Profiles by Functional Group
Compound NameStructureFunctional GroupCAS NumberOdor Description
This compoundC12H22OAlcohol18485-38-6Waxy, fruity, green thegoodscentscompany.comflavscents.com
(E,E)-2,4-dodecadienalC12H20OAldehyde21662-16-8Fatty, waxy, citrus peel, grapefruit, orange thegoodscentscompany.com

Impact of Carbon Chain Length and Esterification

The length of the carbon chain and the nature of ester groups also play a crucial role in shaping the olfactory response. While this compound is a 12-carbon alcohol, a closely related and well-studied group of compounds are the 10-carbon decadienoate esters, often referred to as "pear esters." For instance, ethyl (E,Z)-2,4-decadienoate is a key aroma compound found in Bartlett pears and is renowned for its characteristic ripe pear scent.

Comparing the C12 alcohol to the C10 ester reveals two significant structural modifications: a change in chain length and a change in the functional group from a simple alcohol to an ethyl ester. Esters are major contributors to the fruity and sweet aromas of many fruits. researchgate.net The combination of the shorter C10 chain and the ethyl ester group in ethyl (E,Z)-2,4-decadienoate produces the iconic pear aroma, which is distinct from the more general "fruity, green" note of the C12 alcohol, this compound. This suggests that specific olfactory receptors are finely tuned to both the geometry and the chain length of the fatty acid-derived portion of the molecule, as well as the nature of the alcohol moiety of the ester.

Role of Stereoisomerism

The spatial arrangement of atoms, or stereoisomerism, is another critical factor in determining odor perception. The double bonds in dodecadienol can exist in different geometric configurations (E for entgegen or trans, and Z for zusammen or cis). The specific compound of focus, (E,E) -2,4-Dodecadien-1-ol, has both double bonds in the trans configuration.

This is particularly evident in the pear ester family. Ethyl (2E ,4Z )-decadienoate is known for its distinct Williams pear aroma. Its stereoisomer, ethyl (2E ,4E )-decadienoate, also possesses a pear-like character but with different nuances. Olfactory receptors can exhibit high stereoselectivity, acting like chiral locks that only specific molecular keys can fit. This high degree of selectivity at the receptor level means that even though isomers have the same chemical formula and connectivity, their different shapes in three-dimensional space lead to differential activation of ORs and, therefore, distinct perceived scents. While detailed sensory data for the different stereoisomers of 2,4-dodecadien-1-ol (B107986) are not widely available, the principles observed with related decadienoates strongly imply that the (E,E) configuration is a key determinant of its specific waxy and fruity odor profile.

Table 2: Structure-Activity Relationship Summary
Structural FeatureExample Compound 1Odor of Compound 1Example Compound 2Odor of Compound 2Observed Effect on Odor Perception
Functional Group This compound (Alcohol)Waxy, fruity, green(E,E)-2,4-dodecadienal (Aldehyde)Fatty, waxy, citrusChange from alcohol to aldehyde introduces strong fatty and citrus notes, reducing the green character.
Chain Length & Functional Group This compound (C12 Alcohol)Waxy, fruity, greenEthyl (E,Z)-2,4-decadienoate (C10 Ester)Characteristic ripe pearShortening the carbon chain by two atoms and converting the alcohol to an ethyl ester creates a highly specific and characteristic pear aroma.
Stereoisomerism Ethyl (2E,4Z)-decadienoateWilliams pearEthyl (2E,4E)-decadienoatePear-like with different nuancesThe geometric configuration of the double bonds subtly but significantly alters the perceived odor quality, demonstrating the high specificity of olfactory receptors.

Research Applications in Integrated Pest Management Academic Perspective

Environmental and Ecological Considerations in Semiochemical Research DeploymentAs there are no studies on its deployment in IPM, there is consequently no information on its environmental fate, non-target effects, or other ecological considerations.

Due to the lack of available information, it is not possible to generate the requested article.

Analogues, Derivatives, and Structure Function Studies

Synthesis and Biological Evaluation of Structural Analogues

The systematic synthesis of structural analogues—compounds that retain the core structure but differ in specific aspects like chain length, substituent groups, or double bond placement—is a cornerstone of structure-activity relationship (SAR) studies. These studies are crucial for identifying which parts of the molecule are essential for its function.

A key area of investigation for long-chain dienols like dodecadienol involves the synthesis of isomers with different double bond positions and configurations, which often serve as insect pheromones. For example, an efficient synthesis for (Z,E)-5,7-dodecadienol, a pheromone component for the Siberian moth (Dendrolimus superans sibiricus), was developed using a stereoselective reduction of the corresponding enynol precursor with activated zinc. researchgate.net This highlights the necessity of precise synthetic methods to obtain specific isomers for biological testing. Field evaluation of this synthesized analogue confirmed its efficacy in attracting the target moth species, demonstrating a direct link between a specific molecular structure and a defined biological function. researchgate.net

The general approach for evaluating such analogues involves:

Chemical Synthesis: Employing stereoselective methods to create a library of related compounds with systematic variations.

Electrophysiological Analysis: Techniques like Electroantennography (EAG) are used to measure the response of insect antennae to the synthesized analogues, providing a direct measure of olfactory receptor activation.

Behavioral Assays: Field or laboratory tests are conducted to determine if the electrophysiological response translates into a behavioral action, such as attraction or repulsion.

Research on related compounds, such as conjugated linolenic acid (CLnA), further underscores the principle that different positional and geometric isomers possess distinct metabolic fates and physiological functions. nih.gov This concept is directly applicable to dodecadienol analogues, where subtle shifts in structure can lead to significant changes in biological activity.

Impact of Functional Group Modifications on Bioactivity

Oxidation to Aldehyde: The corresponding aldehyde, (E,E)-2,4-dodecadienal, exhibits distinctly different biological properties. While the alcohol is primarily studied in the context of pheromonal communication, the aldehyde is recognized for its potent flavor and aroma characteristics, often described as fatty, citrus, and chicken-like. thegoodscentscompany.com Furthermore, the shorter-chain analogue, (E,E)-2,4-decadienal, has demonstrated strong nematicidal activity, capable of paralyzing and killing juvenile root-knot nematodes (Meloidogyne species). researchgate.net This suggests that the change from a hydroxyl group to a carbonyl group fundamentally alters the molecule's interaction with biological targets, shifting its activity profile from a semiochemical to a potent nematicide or flavorant.

Esterification: Conversion of the alcohol to an ester also results in a profound change in biological function. A well-studied analogue is ethyl (E,Z)-2,4-decadienoate, commonly known as the "pear ester." This molecule is a powerful kairomonal attractant for the codling moth, Cydia pomonella, for both males and females. researchgate.net Electrophysiological and field-trapping studies have confirmed its attractiveness to several tortricid moth species. researchgate.net The modification from an alcohol to an ethyl ester alters the molecule's polarity, volatility, and hydrogen bonding capability, leading to its interaction with a different set of olfactory receptors.

CompoundFunctional GroupPrimary Biological Activity
(E,E)-2,4-Dodecadien-1-olAlcohol (-CH₂OH)Pheromone / Semiochemical
(E,E)-2,4-DodecadienalAldehyde (-CHO)Flavorant (fatty, citrus)
Ethyl (E,Z)-2,4-decadienoateEthyl Ester (-COOCH₂CH₃)Kairomonal Attractant (pear aroma)

Effects of Double Bond Position and Configuration on Olfactory Response

The olfactory system is exquisitely sensitive to the geometry and position of double bonds within a molecule. For conjugated dienols, these structural features are paramount in defining their specific odor character and biological function.

Configuration (E/Z Isomerism): The specific cis/trans (more accurately, Z/E) configuration of the double bonds is often the primary determinant of a molecule's activity. In many insect pheromone systems, one isomer acts as a potent attractant while another can be inactive or even inhibitory. Studies on various fragrant substances have shown that stereochemical factors, particularly the configuration of double bonds and chiral centers, most significantly affect the flavor and aroma. researchgate.net For example, the cis and trans isomers of rose oxide possess distinct floral and green notes, respectively. researchgate.net While specific comparative studies on all four geometric isomers of 2,4-dodecadien-1-ol (B107986) are not widely reported, the principles established from related compounds strongly indicate that the (E,E) configuration is essential for its specific biological role.

Position: Shifting the location of the conjugated diene system along the carbon chain creates constitutional isomers with different properties. The synthesis of (Z,E)-5,7-dodecadienol as a specific pheromone for the Siberian moth illustrates this principle. researchgate.net Despite having the same molecular formula and functional groups as a 2,4-dodecadienol isomer, the change in the diene's position from C2-C5 to C5-C8 results in a molecule that targets the olfactory receptors of a different species. This specificity implies that the spatial relationship between the terminal alcohol group and the π-electron system of the diene is a critical factor in receptor binding.

Structural FeatureImpact on BioactivityExample Principle
Configuration (e.g., E,E vs. E,Z)Determines specific activity; can switch from attractant to inhibitor. Alters odor character and intensity.Different isomers of rose oxide have distinct scents. researchgate.net
Position (e.g., 2,4- vs. 5,7-diene)Targets different biological receptors, leading to species-specific pheromonal activity.(Z,E)-5,7-Dodecadienol is a pheromone for the Siberian moth. researchgate.net

Elucidation of Minimum Pharmacophore Requirements for Biological Activity

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound, the minimum pharmacophore can be inferred from the structure-activity relationships observed in its analogues and derivatives. Receptor-based pharmacophore modeling is a computational technique used to define these crucial patterns of functional groups that are critical for ligand-protein interactions. nih.gov

Based on the available evidence, the key pharmacophoric features for the biological activity of this compound and related long-chain dienols are:

A Lipophilic Alkyl Chain: A carbon chain of a specific length (e.g., C12) is necessary to provide the correct size, shape, and lipophilicity for transport to the receptor and for fitting within the binding pocket.

A Conjugated Diene System: The two double bonds in conjugation create a planar, electron-rich region. The precise location of this system (e.g., at C2 and C4) is critical for orienting the molecule within the receptor.

A Terminal Hydrogen-Bonding Group: The primary alcohol at the C1 position likely acts as a hydrogen-bond donor or acceptor, forming a key interaction with an amino acid residue (like serine, threonine, or tyrosine) in the binding site of the receptor protein. This interaction often serves to anchor the molecule in the correct orientation.

The combination of these features—a lipophilic tail of defined length, a geometrically constrained π-system, and a polar, hydrogen-bonding head—constitutes the essential pharmacophore required for the specific biological activity of this compound.

Future Research Directions and Emerging Avenues in E,e 2,4 Dodecadien 1 Ol Studies

Unraveling Undiscovered or Complex Biosynthetic Pathways

The biosynthesis of insect pheromones, including unsaturated alcohols like (E,E)-2,4-dodecadien-1-ol, typically originates from fatty acid metabolism. nih.govnih.gov Insects have evolved to use one or more tissue-specific enzymes to modify products of "normal" metabolism into specific pheromone compounds. nih.gov In many moth species, for example, the production of sex pheromones involves a core pathway including fatty acid synthases (FAS), acetyl-CoA carboxylases (ACC), specific desaturases, chain-shortening enzymes, reductases, and acetyltransferases. nih.gov

Future research will likely focus on identifying novel enzymes and pathways that deviate from this canonical model. A significant area of investigation is the role of different desaturase enzymes, which are key to creating the double bonds that define the specificity of many pheromones. nih.govlu.se For instance, research on various moth species has revealed that major shifts in a pheromone blend can occur through the activation of a different desaturase from mRNA that is already present in the pheromone gland. nih.gov The discovery of previously uncharacterized desaturases, such as a Δ8 desaturase involved in the pheromone biosynthesis of the Oriental fruit moth (Grapholita molesta), highlights that our knowledge is still incomplete. lu.se

Isotope labeling studies have been instrumental in tracing the origins of pheromone components from precursor fatty acids like palmitic and stearic acid. nih.gov However, for some species, conventional pathway elucidation methods have proven insufficient, suggesting that either the precursors or the biosynthetic steps are different from what is commonly observed in most Lepidoptera. lu.se Unraveling these complex pathways will require a combination of advanced analytical chemistry to identify intermediates and genomic and transcriptomic approaches to pinpoint the specific genes and enzymes involved. lu.selu.se The exploration of alternative precursors beyond standard fatty acids, such as amino acids or isoprenoids, also represents a promising research direction for explaining the origins of unique pheromone structures. nih.gov

Table 1: Key Enzyme Classes in Insect Pheromone Biosynthesis

Enzyme ClassFunction in Pheromone Biosynthesis
Acetyl-CoA Carboxylase (ACC)Catalyzes the formation of malonyl-CoA, a key building block for fatty acid synthesis. nih.gov
Fatty Acid Synthase (FAS)Synthesizes saturated fatty acid precursors. nih.gov
Fatty Acyl Desaturases (FADs)Introduce double bonds at specific positions in the fatty acyl chain, critical for pheromone identity. nih.govlu.se
Fatty Acyl-CoA Reductases (FARs)Reduce fatty acyl precursors to alcohols, a common final step for alcohol pheromones. uva.nl
Alcohol Oxidases/DehydrogenasesMay be involved in converting alcohol functional groups to aldehydes or ketones. nih.gov
AcetyltransferasesAdd an acetate (B1210297) group to alcohol precursors to form acetate ester pheromones. nih.gov

Advanced Olfactory Receptor Deconvolution and Computational Modeling

Understanding how this compound is detected and processed by the insect olfactory system is crucial. The peripheral olfactory process involves several key proteins, including odorant-binding proteins (OBPs), chemosensory proteins (CSPs), and membrane-bound receptors like odorant receptors (ORs), ionotropic receptors (IRs), and gustatory receptors (GRs). semanticscholar.orgnih.gov OBPs and CSPs are soluble proteins found in the sensillum lymph that bind to hydrophobic odor molecules and transport them to the ORs located on the dendrites of olfactory receptor neurons (ORNs). semanticscholar.orgfrontiersin.orgacs.org

Advanced research is moving towards deconvolution of these complex interactions at a molecular level. Computational modeling has become a powerful tool for characterizing the structure and function of insect ORs, which are notoriously difficult to study experimentally. dntb.gov.uaresearchgate.net Methods like template-based modeling (TBM) and Alphafold2 are being used to predict the 3D structures of ORs, which can then be used for docking simulations to understand how specific ligands like this compound bind to the receptor. dntb.gov.uaresearchgate.net These models can help identify key amino acid residues involved in binding and activation.

Furthermore, machine learning approaches are being developed to predict the behavioral responses of insects to volatile chemicals based on their molecular structure. elifesciences.orgbiorxiv.org These models can screen vast chemical libraries in silico to identify novel compounds that might interact with the olfactory system. biorxiv.org By integrating data on OR activity with machine learning algorithms, researchers aim to build predictive models that can link chemical structure to olfactory perception and, ultimately, to behavior. elifesciences.org This computational approach, often termed "reverse chemical ecology," facilitates the screening of compounds that could be used to manipulate insect behavior. frontiersin.org

Table 2: Key Proteins in Insect Olfactory Signal Transduction

Protein FamilyPrimary FunctionLocation
Odorant-Binding Proteins (OBPs)Bind and transport hydrophobic odorants through the sensillum lymph. frontiersin.orgacs.orgSensillum Lymph
Chemosensory Proteins (CSPs)Soluble proteins also involved in odorant transport. semanticscholar.orgfrontiersin.orgSensillum Lymph
Odorant Receptors (ORs)Ligand-gated ion channels on neuron membranes that detect odorants and initiate a neural signal. nih.govfrontiersin.orgOlfactory Neuron Membrane
Ionotropic Receptors (IRs)A distinct family of chemoreceptors sensitive to amines, acids, and other compounds. frontiersin.orgfrontiersin.orgOlfactory Neuron Membrane
Sensory Neuron Membrane Proteins (SNMPs)Involved in the reception of certain pheromones, though their exact role is still being elucidated. frontiersin.orgOlfactory Neuron Membrane

Integration of Multi-Omics Data (Genomics, Transcriptomics, Proteomics) in Semiochemical Research

A comprehensive understanding of the biology of this compound requires integrating data from multiple levels of biological organization. High-throughput sequencing technologies have made it possible to acquire vast amounts of genomic, transcriptomic, and proteomic data from non-model insects. nih.gov

Genomics provides the fundamental blueprint, allowing for the identification of gene families potentially involved in both the production and reception of semiochemicals. By comparing the genomes of different species, researchers can trace the evolution of genes like desaturases and fatty acid reductases, providing clues to how new pheromone blends have arisen. nih.govuva.nl

Transcriptomics , particularly through RNA-Seq analysis of specific tissues (e.g., pheromone glands, antennae), reveals which genes are actively being expressed. frontiersin.orgfrontiersin.orgnih.gov This approach has been highly successful in identifying candidate genes for pheromone biosynthesis enzymes and olfactory proteins by comparing gene expression levels between sexes, different developmental stages, or different tissues. nih.govfrontiersin.org For instance, transcriptome analysis can identify dozens of OBPs, CSPs, and ORs expressed in the antennae, providing a list of candidates for functional characterization. semanticscholar.orgfrontiersin.orgmdpi.com

Proteomics complements these approaches by identifying the actual proteins present in a tissue. In the context of olfaction, proteomics can identify the specific OBPs and CSPs that are abundant in the sensillar lymph. nih.gov Pheromone-binding proteins (PBPs), a subset of OBPs, are often highly concentrated in the antennae and play a crucial role in pheromone detection. nih.govacs.org

The true power of this approach lies in the integration of these "omics" datasets. For example, a transcriptomic study might identify a candidate desaturase gene that is highly expressed in the pheromone gland. Genomic analysis can reveal its evolutionary history, while proteomics could confirm the presence and abundance of the translated enzyme. This multi-layered approach provides a much stronger basis for hypothesizing gene function, which can then be confirmed through techniques like RNA interference (RNAi) or CRISPR/Cas9 gene editing. lu.seuva.nl

Development of Novel Delivery Systems for Targeted Semiochemical Release in Research Settings

The successful use of semiochemicals like this compound, both in research and for potential pest management applications, depends heavily on effective delivery systems. researchgate.net These systems must ensure a controlled, consistent release of the volatile compound over a desired period and protect the sensitive molecules from degradation by environmental factors like UV light and oxygen. researchgate.net

Future research is focused on creating more sophisticated and versatile delivery systems. While many current systems are designed for large-scale pest management, there is a need for precise, targeted release mechanisms for laboratory and small-scale field research.

Key Areas for Development:

Biodegradable Dispensers: Developing dispensers from natural or biodegradable polymers is an area of active research. doaj.org These systems reduce environmental waste compared to traditional plastic-based dispensers.

Microencapsulation: Formulating the semiochemical within microcapsules offers a way to protect it from degradation and achieve a prolonged, steady release rate. plantprotection.pl This technology could be adapted to create fine powders or sprays for precise application in a research setting.

Stimuli-Responsive Release: A significant leap forward would be the development of "smart" delivery systems that release the semiochemical in response to specific environmental triggers, such as temperature, humidity, or even the presence of the target insect. This would allow for highly targeted and efficient use of the compound.

Mimicking Natural Glands: Some research aims to mimic the properties of insect exocrine glands, which are highly efficient at storing and releasing semiochemicals over long periods. usda.gov Understanding the biophysics of release from the gland surface could inform the design of novel artificial systems. usda.gov

The development of these advanced delivery systems is crucial for conducting repeatable and controlled behavioral experiments, understanding dose-response relationships, and investigating the subtle effects of semiochemicals in complex environments. usda.gov

Comprehensive Ecological Consequences of Semiochemical Manipulation in Managed and Natural Ecosystems

The use of semiochemicals to manipulate insect behavior, most notably through mating disruption, is considered an environmentally sound practice. researchgate.net Pheromones are species-specific, meaning they have little to no impact on non-target organisms, including beneficial insects like pollinators and natural enemies of pests. capecharlesmirror.com This high specificity is a major advantage over broad-spectrum insecticides. ijzi.netnih.gov

However, the large-scale, long-term application of synthetic pheromones constitutes a form of chemical pollution that can drive evolutionary changes in target populations. oup.com Future research must comprehensively evaluate these potential ecological and evolutionary consequences.

Emerging Research Questions:

Behavioral Adaptation: Constant exposure to high concentrations of synthetic pheromones can create strong selection pressure. oup.com Research is beginning to show that some insect populations exposed to long-term mating disruption may exhibit changes in mating behavior, such as reduced choosiness or the adoption of alternative mating tactics. oup.com

Impact on Natural Enemies: While direct toxicity is not a concern, flooding an environment with a specific pheromone could potentially interfere with natural enemies that use these same chemical cues as kairomones to locate their hosts or prey. researchgate.net The extent to which this occurs in the field requires further investigation.

Ecosystem-Level Effects: Beyond the target species and its immediate predators or parasitoids, the large-scale suppression of a key herbivore could have cascading effects on the plant community and other associated organisms. Long-term monitoring programs are needed to assess these broader ecosystem-level impacts.

Non-Target Species Communication: Although pheromones are highly specific, some closely related species may share components in their pheromone blends. There is a need to investigate whether the high concentrations used in mating disruption could inadvertently affect the communication systems of these non-target species.

Understanding these complex interactions is essential for ensuring that semiochemical-based strategies remain sustainable and effective in the long run, minimizing unintended consequences for both managed and natural ecosystems. researchgate.netasplantprotection.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.